molecular formula C21H18N2O3S B10900109 6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10900109
M. Wt: 378.4 g/mol
InChI Key: JNGKOQKJZPTSNE-UHFFFAOYSA-N
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Description

6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a naphthalene ring, a thiazole ring, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a naphthalene derivative, the thiazole ring is synthesized through a cyclization reaction involving a thiourea and an α-haloketone under acidic conditions.

    Carbamoylation: The thiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Cyclohexene Ring Formation: The final step involves the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or diols from the cyclohexene ring.

    Reduction: Alcohols from the reduction of carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiazole ring is particularly interesting due to its known bioactivity in various drug molecules.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique physical and chemical characteristics to the materials.

Mechanism of Action

The mechanism of action of 6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiazole ring may play a crucial role in binding to the active site of enzymes, while the naphthalene ring could facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    6-{[4-(Phenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

    6-{[4-(Benzyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: Contains a benzyl group, offering different steric and electronic properties.

Uniqueness

The presence of the naphthalene ring in 6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid distinguishes it from similar compounds. The naphthalene ring can enhance π-π interactions and provide additional sites for functionalization, making this compound particularly versatile in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

6-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H18N2O3S/c24-19(16-9-3-4-10-17(16)20(25)26)23-21-22-18(12-27-21)15-11-5-7-13-6-1-2-8-14(13)15/h1-8,11-12,16-17H,9-10H2,(H,25,26)(H,22,23,24)

InChI Key

JNGKOQKJZPTSNE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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